(S)-1-(o-Tolyl)propan-1-amine hydrochloride

Chiral resolution Stereochemistry Enantiomeric purity

(S)-1-(o-Tolyl)propan-1-amine hydrochloride (CAS 874015-38-0) is the hydrochloride salt of a single-enantiomer (S)-configured chiral primary amine bearing an ortho-methylphenyl (o-tolyl) substituent at the α-carbon of a propan-1-amine backbone. Its molecular formula is C₁₀H₁₆ClN with a molecular weight of 185.69 g/mol, and it is characterized by one asymmetric atom and an MDL identifier of MFCD11101155.

Molecular Formula C10H16ClN
Molecular Weight 185.69 g/mol
CAS No. 874015-38-0
Cat. No. B1599797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(o-Tolyl)propan-1-amine hydrochloride
CAS874015-38-0
Molecular FormulaC10H16ClN
Molecular Weight185.69 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1C)N.Cl
InChIInChI=1S/C10H15N.ClH/c1-3-10(11)9-7-5-4-6-8(9)2;/h4-7,10H,3,11H2,1-2H3;1H/t10-;/m0./s1
InChIKeyZRFSFSDKCOAXNJ-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(o-Tolyl)propan-1-amine Hydrochloride (CAS 874015-38-0): A Single-Enantiomer Chiral Primary Amine Building Block for Asymmetric Synthesis


(S)-1-(o-Tolyl)propan-1-amine hydrochloride (CAS 874015-38-0) is the hydrochloride salt of a single-enantiomer (S)-configured chiral primary amine bearing an ortho-methylphenyl (o-tolyl) substituent at the α-carbon of a propan-1-amine backbone . Its molecular formula is C₁₀H₁₆ClN with a molecular weight of 185.69 g/mol, and it is characterized by one asymmetric atom and an MDL identifier of MFCD11101155 [1]. The compound is supplied as a solid hydrochloride salt with typical purities of 95–98%, and it is classified under the GHS07 hazard category (harmful/irritant) . The free base form (CAS 779335-88-5) has a molecular formula of C₁₀H₁₅N and a molecular weight of 149.23 g/mol . This compound belongs to the broader class of α-arylalkylamine chiral building blocks widely employed in medicinal chemistry and asymmetric synthesis .

Why Generic Substitution of (S)-1-(o-Tolyl)propan-1-amine Hydrochloride with In-Class Analogs Carries Procurement and Experimental Risk


In-class compounds such as the (R)-enantiomer (CAS 856562-93-1), the unsubstituted (S)-1-phenylpropan-1-amine (CAS 19146-52-2), or the racemic 1-(o-tolyl)propan-1-amine cannot be treated as interchangeable with the (S)-o-tolyl target compound without risking stereochemical mismatch, divergent physicochemical properties, and incompatible purity specifications . The (S)-configuration at the chiral α-carbon dictates the three-dimensional orientation of the amine pharmacophore, and even enantiomeric inversion can produce profoundly different biological recognition, chiral induction outcomes, or diastereomeric salt resolution behavior . Furthermore, the ortho-methyl group introduces measurable steric and lipophilic perturbations relative to the des-methyl phenyl analog, altering LogP, PSA, and receptor-binding geometry . The quantitative evidence below demonstrates that stereochemistry, aromatic substitution pattern, and salt form collectively preclude generic substitution without experimental re-validation.

Quantitative Differentiation Evidence for (S)-1-(o-Tolyl)propan-1-amine Hydrochloride (CAS 874015-38-0) vs. Closest Analogs


Stereochemical Identity Proof: MDL Number and InChIKey Differentiation vs. (R)-Enantiomer

The (S)-enantiomer (CAS 874015-38-0) and (R)-enantiomer (CAS 856562-93-1) are constitutionally identical but stereochemically distinct. This is confirmed by their divergent MDL registry numbers (MFCD11101155 for the S-isomer vs. MFCD11101147 for the R-isomer) and distinct InChIKey stereochemical layers (ZRFSFSDKCOAXNJ-PPHPATTJSA-N for S vs. ZRFSFSDKCOAXNJ-HNCPQSOCSA-N for R), with the /m0 and /m1 stereochemical descriptors encoding opposite absolute configurations . The free base (S)-enantiomer (CAS 779335-88-5) has a boiling point of 229.0 ± 9.0 °C at 760 mmHg and a flash point of 97.1 ± 6.3 °C . No publicly available specific rotation data were identified for either enantiomer as of this analysis, representing a data gap for optical purity verification.

Chiral resolution Stereochemistry Enantiomeric purity Procurement specification

Ortho-Methyl Lipophilicity Enhancement vs. Unsubstituted (S)-1-Phenylpropan-1-amine

The ortho-methyl substituent on the aromatic ring of the target compound confers measurably higher lipophilicity compared to the des-methyl phenyl analog. The computed LogP (octanol-water partition coefficient) for the free base (S)-1-(o-tolyl)propan-1-amine is 2.40 (via Chemscene computational data), whereas the unsubstituted (S)-1-phenylpropan-1-amine free base (C₉H₁₃N, MW 135.21) has an estimated LogP approximately 0.5 units lower based on the standard aromatic methyl π-contribution . The hydrochloride salt form of the target compound has a computed LogP of approximately 3.91, reflecting ion-pair partitioning behavior . TPSA is 26.02 Ų for both the o-tolyl and phenyl free base analogs, indicating that the methyl group affects lipophilicity without altering polar surface area .

Lipophilicity LogP Structure-property relationship Medicinal chemistry

Hydrochloride Salt Form Stability and Handling Advantages vs. Free Base

The hydrochloride salt (CAS 874015-38-0, MW 185.69 g/mol) offers practical advantages over the free base (CAS 779335-88-5, MW 149.23 g/mol) for procurement and laboratory use. The salt is a solid at ambient temperature with storage conditions specified as 'Sealed in dry, Room Temperature,' whereas the free base is a liquid (density 0.9 g/cm³, bp 229 °C) requiring storage at 2–8 °C sealed under dry conditions . The hydrochloride salt carries GHS07 hazard classification (H302 harmful if swallowed, H315 causes skin irritation, H319 causes serious eye irritation, H335 may cause respiratory irritation) . The salt form provides enhanced aqueous solubility due to ionization, which is critical for biological assay preparation, whereas the free base is primarily soluble in organic solvents [1].

Salt form selection Stability Solid-state handling Aqueous solubility

Vendor-Supplied Purity Specification Range and Analytical Verification Data

Across reputable vendors, the (S)-enantiomer hydrochloride is supplied at purities ranging from 95% to 98%. Fluorochem (UK) provides the highest specified purity at 98% with full SDS documentation including GHS classification . Shanghai Kehua Bio (Coolpharm) specifies 95.00% purity with storage at room temperature sealed dry [1]. Beyotime Biotechnology offers the compound at 95% purity . For comparison, the (R)-enantiomer hydrochloride (CAS 856562-93-1) is supplied by Bidepharm at 97% purity with batch-specific QC data including NMR, HPLC, and GC . The free base (S)-enantiomer (CAS 779335-88-5) is available at ≥98% purity from Chemscene . No certified reference standard (e.g., USP, EP, BP) was identified for this compound, indicating that purity verification relies on vendor-provided analytical data.

Purity specification Quality control Procurement benchmark Batch consistency

Positional Isomer Differentiation: Ortho-Tolyl vs. Para-Tolyl and Meta-Tolyl Regioisomers

The ortho substitution pattern of the target compound creates steric hindrance around the chiral α-carbon that is absent in the para-methyl (CAS 174636-87-4) and meta-methyl positional isomers. This ortho effect influences both the conformational landscape of the amine and the steric environment during reactions at the amino group (e.g., amide bond formation, reductive amination, or diastereomeric salt formation) . The para-methyl analog, 1-(4-methylphenyl)propan-1-amine (free base MW 149.23, identical to the target), has a distinct CAS registry and different computed properties due to the altered substitution geometry, though no direct comparative LogP or PSA data were identified in public databases [1]. The ortho-methyl group exerts a through-space steric effect on the amine nitrogen, with the methyl group positioned approximately 2.5–3.0 Å from the amine in certain conformations, which is absent in para-substituted analogs .

Regioisomerism Steric hindrance Structure-activity relationship Positional isomer

Evidence-Backed Application Scenarios for (S)-1-(o-Tolyl)propan-1-amine Hydrochloride (CAS 874015-38-0)


Enantioselective Synthesis of Chiral Drug Intermediates Requiring Defined (S)-Configuration

When a synthetic route to a chiral pharmaceutical intermediate demands an (S)-configured α-arylalkylamine building block, this compound provides the requisite stereochemistry confirmed by its MDL registry (MFCD11101155) and stereospecific InChIKey layer . The hydrochloride salt form enables direct use in aqueous or polar organic reaction media without a separate salt-formation step. Researchers should verify enantiomeric purity by chiral HPLC or optical rotation, as no certified reference standard exists and vendor QC data should be requested with each procurement lot [REFS-4 from Section 3].

Diastereomeric Salt Resolution and Chiral Separation Method Development

The combination of a single enantiomer (S)-configuration with the sterically hindered ortho-methyl environment makes this compound a candidate for diastereomeric salt resolution studies, where both the absolute configuration and the ortho substituent contribute to differential crystallization behavior with chiral acids . The solid hydrochloride salt form facilitates accurate weighing for stoichiometric salt-formation experiments.

Structure-Activity Relationship (SAR) Studies Exploring Ortho-Substituent Effects

In medicinal chemistry SAR campaigns, this compound serves as the ortho-methyl reference point within a series that may include the unsubstituted phenyl analog and para- or meta-methyl positional isomers. The quantified LogP difference (ΔLogP ≈ +0.5 vs. phenyl analog; LogP 2.40 for free base) and the steric perturbation from the ortho-methyl group provide a basis for interpreting biological activity trends across the series [REFS-1 from Section 3, Evidence 2].

Asymmetric Organocatalysis Ligand or Auxiliary Precursor Synthesis

Chiral primary amines in the o-tolyl series have been employed as precursors to chiral auxiliaries and organocatalysts in enamine- and iminium-mediated asymmetric transformations . The (S)-1-(o-tolyl)propan-1-amine scaffold, with its stereogenic α-carbon directly adjacent to both the amine and the ortho-substituted aryl ring, provides a sterically differentiated chiral environment that can be elaborated into more complex ligand architectures.

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